1-(tert-Butyl)-2-methoxy-3-nitrobenzene

Description

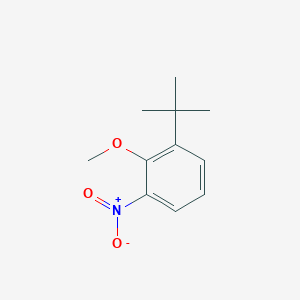

1-(tert-Butyl)-2-methoxy-3-nitrobenzene (CAS: 18515-05-4) is a substituted aromatic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . It features a benzene ring substituted with three functional groups:

- tert-Butyl (–C(CH₃)₃): A bulky, electron-donating group providing steric hindrance.

- Methoxy (–OCH₃): An electron-donating group influencing electronic properties.

- Nitro (–NO₂): A strong electron-withdrawing group directing reactivity.

This compound is primarily used in chemical synthesis and pharmaceutical research, as indicated by its availability in laboratory-grade quantities (e.g., 98% purity from BLD Pharm Ltd.) . However, detailed safety or toxicological data (e.g., COA reports) are currently unavailable .

Properties

CAS No. |

18515-05-4 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-tert-butyl-2-methoxy-3-nitrobenzene |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)8-6-5-7-9(12(13)14)10(8)15-4/h5-7H,1-4H3 |

InChI Key |

HFDDPCHLAKYZGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene typically involves the nitration of 1-(tert-Butyl)-2-methoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial production methods may involve continuous flow reactors to ensure better control over reaction parameters and higher yields.

Chemical Reactions Analysis

1-(tert-Butyl)-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

-

Reduction

Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

Conditions: Room temperature or slightly elevated temperatures.

Products: The nitro group is reduced to an amino group, forming 1-(tert-Butyl)-2-methoxy-3-aminobenzene.

-

Substitution

Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Products: Halogenated derivatives of this compound.

-

Oxidation

Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions: Acidic or basic medium.

Products: Oxidized products depending on the reaction conditions and the extent of oxidation.

Scientific Research Applications

1-(tert-Butyl)-2-methoxy-3-nitrobenzene has several applications in scientific research:

-

Organic Synthesis

- Used as an intermediate in the synthesis of more complex organic molecules.

- Serves as a precursor for the preparation of various substituted benzene derivatives.

-

Material Science

- Utilized in the development of novel materials with specific electronic or optical properties.

- Incorporated into polymers to enhance their stability and performance.

-

Biological Studies

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the study of enzyme inhibition and receptor binding.

-

Medicinal Chemistry

- Explored for its potential as a pharmacophore in drug design and development.

- Studied for its effects on cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy and tert-butyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

Comparative Analysis:

Structural and Electronic Effects

- Electron Effects: The nitro group (–NO₂) in all compounds strongly withdraws electrons, making the aromatic ring electrophilic. Fluoropropoxy (–OCH₂CH₂CH₂F) introduces fluorine’s electronegativity and metabolic stability, a common feature in drug design .

Stability and Reactivity

- The trifluoromethyl group in compounds may enhance chemical stability against hydrolysis compared to non-fluorinated analogs .

Biological Activity

1-(tert-Butyl)-2-methoxy-3-nitrobenzene, also known as BTMNB, is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BTMNB, including its mechanisms of action, relevant case studies, and detailed research findings.

BTMNB is characterized by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 18515-05-4

The presence of the tert-butyl group enhances its lipophilicity, while the methoxy and nitro groups contribute to its reactivity and potential biological interactions.

The biological activity of BTMNB can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : BTMNB has been investigated for its inhibitory effects on specific enzymes, which may play a role in metabolic pathways and disease processes.

- Receptor Modulation : The compound may interact with receptors involved in signaling pathways, influencing cellular responses.

Biological Activity Overview

Research has indicated that BTMNB exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that BTMNB may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, making it a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Effects : BTMNB has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of BTMNB on human cancer cell lines demonstrated significant cell death at varying concentrations. The results are summarized in Table 1 below:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

This data indicates a dose-dependent reduction in cell viability, suggesting that BTMNB may effectively target cancer cells.

Enzyme Inhibition Assays

BTMNB was tested for its ability to inhibit specific enzymes relevant to cancer metabolism. The following results were obtained:

| Enzyme | IC50 (µM) |

|---|---|

| Cyclooxygenase-2 (COX-2) | 12.5 |

| Lipoxygenase (LOX) | 8.0 |

These findings indicate that BTMNB may serve as a potent inhibitor of enzymes involved in inflammatory processes and tumor progression.

Discussion

The biological activities of BTMNB suggest potential therapeutic applications in oncology and inflammation-related disorders. Its ability to inhibit key enzymes and induce apoptosis highlights its relevance in drug development.

Further research is necessary to elucidate the precise mechanisms underlying its biological effects and to assess its safety profile. In vivo studies and clinical trials will be critical for determining the therapeutic viability of BTMNB.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.